cis VH 298 -

cis VH 298

Catalog Number: EVT-1534036
CAS Number:
Molecular Formula: C27H33N5O4S
Molecular Weight: 523.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Negative control for VH 298. Exhibits no detectable binding of VHL.
Overview

Cis VH 298 is a chemical compound that serves as a negative control for its counterpart, VH 298, which is a high-affinity inhibitor of the von Hippel-Lindau (VHL) protein. The compound is characterized by its stereochemistry, which significantly influences its binding properties and biological activity. Cis VH 298 does not exhibit detectable binding to VHL, making it useful for comparative studies in research involving hypoxia-inducible factors (HIFs) and VHL interactions.

Source

Cis VH 298 is synthesized through a series of chemical reactions that modify the structure of its parent compound, VH 298. The synthesis involves specific adjustments to the stereochemistry of the hydroxyproline ring, leading to a compound that retains similar physicochemical properties but lacks the biological activity associated with VHL inhibition.

Classification

Cis VH 298 falls under the category of small molecules used in biochemical research, particularly in studies related to hypoxia signaling pathways. Its primary role is as a control in experiments assessing the effects of VHL inhibitors on HIF stabilization and activity.

Synthesis Analysis

Methods

The synthesis of cis VH 298 involves several key steps:

  1. Starting Materials: The synthesis begins with precursor compounds that contain the necessary functional groups for further modification.
  2. Stereochemical Modification: A crucial step involves altering the stereochemistry at the carbon atom bearing the hydroxyl group in the hydroxyproline ring. This modification is essential to ensure that cis VH 298 does not bind to VHL.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate cis VH 298 from any unreacted starting materials or by-products.

Technical Details

The synthetic route is detailed in supplementary methods provided in research articles, which outline specific reagents, reaction conditions (temperature, time), and purification techniques employed to achieve high purity levels (≥98%) for cis VH 298 .

Molecular Structure Analysis

Structure

Cis VH 298 has a complex molecular structure characterized by:

  • Chemical Formula: C27H33N5O4S
  • Molecular Weight: 523.65 g/mol
  • Structural Features: The compound contains a cyanocyclopropyl group and a hydroxyproline moiety, which are critical for its structural integrity and function.

Data

The structural data can be represented using various molecular visualization tools that provide insights into the three-dimensional arrangement of atoms within cis VH 298. The stereochemistry plays a pivotal role in determining its biological inactivity .

Chemical Reactions Analysis

Reactions

Technical Details

In experimental setups, researchers utilize cis VH 298 alongside active compounds to discern specific interactions with VHL and subsequent effects on HIF signaling pathways. The lack of binding affinity allows for clearer interpretations of experimental data .

Mechanism of Action

Process

Cis VH 298 functions primarily as a control in experiments designed to explore the mechanism of action of VHL inhibitors like VH 298. By not interacting with VHL, it helps establish baseline responses in cellular assays.

Data

The comparative analysis between cis VH 298 and active inhibitors allows researchers to delineate the specific pathways activated by VHL inhibition, particularly focusing on HIF stabilization and downstream gene expression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Relevant analyses confirm that cis VH 298 maintains physicochemical properties similar to those of its active counterpart, allowing for effective control experiments .

Applications

Cis VH 298 is primarily used in scientific research focused on:

  • Hypoxia Signaling Studies: As a negative control in experiments assessing the role of VHL inhibitors on HIF stabilization.
  • Drug Development Research: Assists in understanding the specificity and mechanisms of action of potential therapeutic agents targeting hypoxia-related pathways.
Introduction to cis VH 298

Chemical and Pharmacological Background of VHL Inhibitors

cis VH 298 (CAS 2097381-86-5) is the stereochemically distinct analogue of the high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase inhibitor VH 298. Its chemical structure, (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, features a cis-configuration at the hydroxyproline ring critical for VHL recognition [2] [10]. With molecular formula C₂₇H₃₃N₅O₄S and molecular weight 523.65 g/mol, it shares identical physicochemical properties with its trans counterpart VH 298 (e.g., solubility: 100 mM in DMSO/ethanol; storage: -20°C) [1] [7].

VHL inhibitors function by blocking the VHL:HIF-α protein-protein interaction, preventing ubiquitination of hypoxia-inducible factor alpha (HIF-α). This stabilizes HIF-α, activating hypoxia-responsive genes [3] [6]. VH 298 exhibits potent inhibition (Kd = 80–90 nM) validated through isothermal titration calorimetry (ITC) and fluorescence polarization assays [1] [3]. In contrast, cis VH 298 is pharmacologically inert due to its stereochemistry, showing no detectable VHL binding in ITC and cellular assays [2] [3].

Table 1: Key Chemical Properties of cis VH 298

PropertyValue
Chemical Name(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
CAS Number2097381-86-5
Molecular FormulaC₂₇H₃₃N₅O₄S
Molecular Weight523.65 g/mol
Solubility100 mM in DMSO, 100 mM in ethanol
Purity≥98% (HPLC)
Key Stereochemical Featurecis-hydroxyproline configuration

Role of cis VH 298 in Targeted Protein Degradation Research

cis VH 298 serves as an essential negative control in proteolysis-targeting chimera (PROTAC) development and E3 ligase research. Its inability to bind VHL distinguishes on-target vs. off-target effects in degradation studies:

  • Validation of Degradation Specificity: In "Homo-PROTAC" studies, bivalent molecules incorporating VH 298 induce VHL self-degradation. cis VH 298-based analogues show no degradation activity, confirming that VHL knockdown requires specific ligase engagement [9].
  • PROTAC Control Studies: PROTACs using VH 298 as the E3-recruiting ligand lose target degradation capability when replaced with cis VH 298. This validates that observed degradation depends on productive VHL ligase recruitment rather than non-specific aggregation or off-target binding [2] [9].
  • Mechanistic Decoupling: Research comparing trans vs. cis isoforms confirms that HIF-α accumulation under VH 298 treatment stems directly from VHL inhibition. Cells treated with cis VH 298 show no HIF-α stabilization, excluding non-hypoxic mechanisms [3] [6].

Table 2: Experimental Applications of cis VH 298

Application ContextFunctionKey Outcome
PROTAC DevelopmentNegative control for VHL-recruiting degradersConfirms on-target ternary complex formation
Hypoxia Signaling StudiesControl for VHL-specific effectsExcludes non-VHL-mediated HIF-α accumulation
Homo-PROTAC ValidationInactive analogue in VHL dimerization studiesVerifies suicide degradation requires VHL binding
Chemical Probe CharacterizationSpecificity assessment for VHL inhibitorsDemonstrates stereodependent target engagement

Significance of Stereochemical Specificity in Small-Molecule Probes

The cis configuration in cis VH 298 alters the hydroxyproline ring orientation, abolishing key hydrogen bonds with VHL residues (e.g., His115, Ser111). Structural analyses reveal:

  • Binding Pocket Incompatibility: The cis-hydroxyproline disrupts coordination with the VHL hydrophobic pocket, reducing binding affinity by >100-fold compared to trans-VH 298 [3] [6].
  • Cellular Target Engagement: Cellular thermal shift assays (CETSA) confirm cis VH 298 fails to stabilize VHL, whereas VH 298 shifts VHL’s melting temperature by >5°C [3].
  • Hypoxic Response Selectivity: RNA-seq and proteomics studies show cis VH 298 does not upregulate HIF target genes (e.g., BNIP3, CA9), unlike hypoxia or active VHL inhibitors [6]. This underscores its utility in isolating VHL-specific effects from broad hypoxia mimetics (e.g., PHD inhibitors) [3] [6].

Table 3: Comparative Analysis of Stereoisomer Effects

ParameterVH 298 (trans)cis VH 298
VHL Binding Affinity (Kd)80–90 nM (ITC/FP assays)No detectable binding (ITC)
CETSA Melting Shift>5°C stabilizationNo stabilization
HIF-α AccumulationConcentration- and time-dependent increaseNo accumulation
Hypoxic Gene ActivationUpregulates EPO, PHD2, HK2No significant changes
PROTAC UtilityFunctional E3 ligase recruiterNegative control for mechanism validation

Properties

Product Name

cis VH 298

Molecular Formula

C27H33N5O4S

Molecular Weight

523.65

Synonyms

(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.